molecular formula C21H18N2S2 B12150688 4-[(Naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(Naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12150688
M. Wt: 362.5 g/mol
InChI Key: ZEZGRPSEJDHBFL-UHFFFAOYSA-N
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Description

4-[(Naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique structure combining a naphthalene moiety with a benzothieno pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a naphthalen-1-ylmethyl sulfide intermediate, followed by its reaction with a suitable benzothieno pyrimidine precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(Naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

4-[(Naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno pyrimidine derivatives and naphthalene-containing molecules. Examples include:

Uniqueness

What sets 4-[(Naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine apart is its unique combination of a naphthalene moiety with a benzothieno pyrimidine core, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C21H18N2S2

Molecular Weight

362.5 g/mol

IUPAC Name

4-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H18N2S2/c1-2-9-16-14(6-1)7-5-8-15(16)12-24-20-19-17-10-3-4-11-18(17)25-21(19)23-13-22-20/h1-2,5-9,13H,3-4,10-12H2

InChI Key

ZEZGRPSEJDHBFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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